molecular formula C15H16N4O B2601647 N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1705262-84-5

N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2601647
CAS No.: 1705262-84-5
M. Wt: 268.32
InChI Key: YVGVQQFEEWVDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyrrolopyrimidine class This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core fused with a carboxamide group and a 3,4-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is unique due to its specific structural features, such as the pyrrolo[3,4-d]pyrimidine core and the 3,4-dimethylphenyl substituent

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-10-3-4-13(5-11(10)2)18-15(20)19-7-12-6-16-9-17-14(12)8-19/h3-6,9H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGVQQFEEWVDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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